molecular formula C12H14ClNO3 B8233987 2-Chloro-5-(isobutyramidomethyl)benzoic acid

2-Chloro-5-(isobutyramidomethyl)benzoic acid

Cat. No.: B8233987
M. Wt: 255.70 g/mol
InChI Key: FZDAXNLSGLFCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(isobutyramidomethyl)benzoic acid (CAS 1415090-17-3) is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative has a molecular formula of C12H14ClNO3 and a molecular weight of 255.70 g/mol . Its structure features a chloro substituent and an isobutyramidomethyl group on the benzene ring, making it a potential intermediate for further chemical synthesis . Researchers can utilize this compound in exploratory chemistry, including the development of novel pharmaceutical candidates and specialized organic molecules. The product is accompanied by full documentation and is available for immediate shipping from global stock to ensure a reliable supply chain for your laboratory . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-6-8-3-4-10(13)9(5-8)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAXNLSGLFCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(isobutyramidomethyl)benzoic acid: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(isobutyramidomethyl)benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Drawing from established principles and data on analogous structures, this document will delve into its chemical properties, a plausible synthetic route, critical safety and handling information, and its potential applications within the pharmaceutical landscape.

Compound Identity and Physicochemical Properties

2-Chloro-5-(isobutyramidomethyl)benzoic acid, with the CAS number 1415090-17-3, is a substituted benzoic acid derivative.[1][2] Its molecular structure incorporates a chlorine atom and an isobutyramido-methyl group on the benzoic acid backbone, features that are significant for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Chloro-5-(isobutyramidomethyl)benzoic acid

PropertyValueSource
Molecular Formula C12H14ClNO3PubChem[1]
Molecular Weight 255.70 g/mol PubChem[1]
IUPAC Name 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acidPubChem[1]
CAS Number 1415090-17-3BLD Pharm[2]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Note: Some properties are computed values from publicly available databases.

The presence of both hydrogen bond donors and acceptors, along with a moderate lipophilicity indicated by the XLogP3 value, suggests that this molecule possesses drug-like properties, making it a candidate for further investigation in drug discovery programs.

Hazard Identification and Safe Handling

General Hazards:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Contact with eyes may cause serious irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

Precautionary Measures and Personal Protective Equipment (PPE):

Given the potential hazards, the following precautions are essential when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

  • Hygiene Measures: Wash hands thoroughly after handling.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • If inhaled: Move the person to fresh air.[3]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Plausible Synthetic Pathway

A likely synthetic route to 2-Chloro-5-(isobutyramidomethyl)benzoic acid can be devised based on established organic chemistry principles and published syntheses of related compounds. A plausible multi-step synthesis is outlined below.

Synthesis_Pathway A 2-Chloro-5-methylbenzoic acid B 2-Chloro-5-(bromomethyl)benzoic acid A->B NBS, AIBN, CCl4, reflux C 2-Chloro-5-(aminomethyl)benzoic acid B->C 1. NaN3, DMF 2. H2, Pd/C D 2-Chloro-5-(isobutyramidomethyl)benzoic acid C->D Isobutyryl chloride, Base, DCM

Caption: Plausible synthetic workflow for 2-Chloro-5-(isobutyramidomethyl)benzoic acid.

Step-by-Step Methodology:

  • Bromination of 2-Chloro-5-methylbenzoic acid: The starting material, 2-chloro-5-methylbenzoic acid[6], can undergo free-radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux.

  • Azide Formation and Reduction: The resulting 2-chloro-5-(bromomethyl)benzoic acid is then converted to an amine. A common method is a two-step process involving nucleophilic substitution with sodium azide to form the corresponding benzyl azide, followed by reduction of the azide to the primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an effective method for this reduction.

  • Amide Coupling: The final step is the acylation of the 2-chloro-5-(aminomethyl)benzoic acid with isobutyryl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane (DCM) to neutralize the HCl generated during the reaction.

Potential Applications in Drug Development

Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as intermediates in the synthesis of more complex molecules and exhibiting a range of biological activities.[7]

  • As a Building Block: The carboxylic acid and secondary amide functionalities of 2-Chloro-5-(isobutyramidomethyl)benzoic acid provide handles for further chemical modifications, allowing for its incorporation into larger, more complex drug candidates. The chlorine atom can also be a site for further synthetic transformations.

  • Antimicrobial Agents: Benzoic acid derivatives are known for their antimicrobial properties.[7][8] The unique substitution pattern of this compound could be explored for potential antibacterial or antifungal activity.

  • Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes.

Proposed Analytical Methods

To ensure the purity and identity of synthesized 2-Chloro-5-(isobutyramidomethyl)benzoic acid, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating the purity of the compound. Retention time can be used for identification.[9][10]
Mass Spectrometry (MS) Molecular weight determination and structural confirmationThe mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (255.0662 m/z for [M-H]-).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationThe NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy Identification of functional groupsThe IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

Illustrative Analytical Workflow:

Analytical_Workflow cluster_confirmation Structural Elucidation A Synthesized Compound B Purity Check (HPLC) A->B C Identity Confirmation B->C >95% Purity D Mass Spectrometry (MS) C->D E NMR Spectroscopy C->E F IR Spectroscopy C->F G Confirmed Pure Compound

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Conclusion

2-Chloro-5-(isobutyramidomethyl)benzoic acid is a compound with significant potential for applications in research and drug development. While specific data is limited, a comprehensive understanding of its properties, synthesis, and handling can be derived from the principles of organic chemistry and data on analogous structures. This guide provides a foundational framework for researchers to safely handle, synthesize, and explore the potential of this intriguing molecule. As with any chemical, all handling and experimental procedures should be conducted with the utmost care and in accordance with established laboratory safety protocols.

References

  • PubChem. 2-Chloro-5-(isobutyramidomethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet - m-Chlorobenzoic Acid. [Link]

  • PubChem. 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. [Link]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S.
  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P
  • PubMed. [Synthesis of 2-hydroxyl-5-butyramidobenzoic acid and its effect on acetic acid-induced colitis in rats]. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)
  • Semantic Scholar. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 2-Chloro-5-(isobutyramidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond and the Utility of Substituted Benzoic Acids

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1][2][3] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical importance of reliable and efficient methods for its formation.[4][5] The coupling of a carboxylic acid and an amine to form an amide is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[6][7]

This guide focuses on the practical application of a specific substituted benzoic acid, 2-Chloro-5-(isobutyramidomethyl)benzoic acid , in amide coupling reactions. The unique structural features of this molecule—a sterically accessible carboxylic acid, a chloro-substituent influencing the electronic properties of the aromatic ring, and a protected aminomethyl side chain—make it a valuable building block in medicinal chemistry and drug discovery. Understanding the nuances of its reactivity is key to its successful implementation in complex synthetic routes.

This document provides a detailed exploration of the mechanistic principles behind common amide coupling strategies and offers robust, step-by-step protocols for the use of 2-Chloro-5-(isobutyramidomethyl)benzoic acid with a variety of amine coupling partners. The protocols are designed to be self-validating, with explanations for each step to empower researchers to optimize conditions for their specific needs.

Mechanistic Insights: Activating the Carboxylic Acid

The direct reaction of a carboxylic acid and an amine is generally inefficient, often requiring high temperatures that are incompatible with complex molecules.[3][7] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Two of the most reliable and widely used classes of coupling reagents are carbodiimides and aminium/uronium salts.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is favored for its ease of use and the simple aqueous workup to remove the corresponding urea byproduct.[6][8][9] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization of chiral centers and can rearrange to a stable N-acylurea, a common side product.[8]

To mitigate these side reactions and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[4][6][8] HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then readily reacts with the amine to furnish the desired amide.[6]

// Nodes RCOOH [label="2-Chloro-5-(isobutyramidomethyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea Intermediate\n(Reactive, Prone to side reactions)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt_ester [label="HOBt-Ester\n(More stable, Less racemization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Desired Amide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_acylurea [label="N-Acylurea\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDU [label="EDU (Byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_acylisourea; EDC -> O_acylisourea; O_acylisourea -> HOBt_ester [label="+ HOBt"]; O_acylisourea -> N_acylurea [label="Rearrangement"]; HOBt -> HOBt_ester; HOBt_ester -> Amide [label="+ R'-NH₂"]; Amine -> Amide; HOBt_ester -> EDU [style=invis]; // for layout Amide -> EDU [label="- HOBt", arrowhead=none, style=dashed, constraint=false]; } .enddot Figure 1. Mechanism of EDC/HOBt-mediated amide coupling.

Aminium/Uronium Salt-Mediated Coupling: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction rates, and low propensity for racemization, even with sterically hindered substrates.[10][11][12]

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10][13] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for accelerating the reaction and suppressing side reactions.[10] The amine then attacks this active ester to yield the amide and release HOAt.[10][11]

// Nodes RCOOH [label="2-Chloro-5-(isobutyramidomethyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; OAt_ester [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Desired Amide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOAt [label="HOAt", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> Carboxylate; Base -> Carboxylate; Carboxylate -> OAt_ester; HATU -> OAt_ester; OAt_ester -> Amide [label="+ R'-NH₂"]; Amine -> Amide; OAt_ester -> TMU [style=invis]; // for layout Amide -> HOAt [label="- HOAt", arrowhead=none, style=dashed, constraint=false]; } .enddot Figure 2. Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 2-Chloro-5-(isobutyramidomethyl)benzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine coupling partner.

Materials and Reagents
  • 2-Chloro-5-(isobutyramidomethyl)benzoic acid (limiting reagent)

  • Amine (primary or secondary)

  • Coupling Reagent: HATU or EDC·HCl

  • Additive (for EDC): HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents: Ethyl Acetate (EtOAc), 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for a wide range of amines, including those that are sterically hindered or electron-deficient.[12][14]

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-5-(isobutyramidomethyl)benzoic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add DIPEA (2.5-3.0 eq) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for the formation of the reactive OAt-ester.[10]

  • Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[6]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10] These washes serve to remove unreacted starting materials, excess base, and water-soluble byproducts like HOAt and tetramethylurea.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and highly reliable method, particularly for less challenging amine substrates.

  • Reagent Preparation: To a round-bottom flask, add 2-Chloro-5-(isobutyramidomethyl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[6]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[6]

  • Base Addition: Add DIPEA or TEA (2.5 eq) dropwise.[6] The base is essential to neutralize the HCl salt of EDC and to facilitate the deprotonation of the carboxylic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Follow the same procedure as described in Protocol 1, step 5. The aqueous washes are effective at removing the water-soluble EDC urea byproduct.[8]

  • Isolation and Purification: Follow the same procedure as described in Protocol 1, step 6.

// Nodes Start [label="Dissolve Carboxylic Acid\n+ Coupling Reagent\n+ (Additive, if EDC)\nin Anhydrous Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_Base [label="Add Base (DIPEA/TEA)"]; Preactivate [label="Pre-activation\n(Stir for 15-30 min)"]; Add_Amine [label="Add Amine"]; React [label="Warm to RT\nStir for 1-24h"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(EtOAc, 1N HCl, NaHCO₃, Brine)"]; Isolate [label="Dry, Filter, Concentrate"]; Purify [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> Add_Base; Add_Base -> Preactivate; Preactivate -> Add_Amine; Add_Amine -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Isolate; Isolate -> Purify; } .enddot Figure 3. General experimental workflow for amide coupling.

Data Presentation: Reagent Stoichiometry and Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.[10]
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.1 - 1.5 eq)A slight excess ensures full activation of the carboxylic acid.[6]
Additive N/AHOBt (1.1 - 1.5 eq)Suppresses racemization and formation of N-acylurea.[4][8]
Base DIPEA (2.0 - 3.0 eq)DIPEA/TEA (2.0 - 3.0 eq)Neutralizes acid byproducts and facilitates carboxylate formation.
Solvent Anhydrous DMF/DCMAnhydrous DMF/DCMPolar aprotic solvents are generally effective.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic activation step.
Reaction Time 1-18 hours2-24 hoursSubstrate dependent; requires monitoring.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish, particularly with sterically hindered or electron-deficient amines, switching from EDC/HOBt to the more potent HATU is recommended.[12][14] Increasing the reaction temperature (e.g., to 40-50 °C) after the initial amine addition can also improve yields, provided the substrates are thermally stable.

  • Side Product Formation: The primary side product in EDC couplings is the N-acylurea. Ensuring the use of HOBt and maintaining a low temperature during the activation step can minimize this.[8]

  • Epimerization: For chiral amines or carboxylic acids, HATU is generally superior to EDC/HOBt in preventing racemization.[10] Performing the reaction at lower temperatures can further safeguard stereochemical integrity.

  • Solubility Issues: If the starting materials or product have poor solubility in DCM, DMF is a more polar alternative that can often resolve this issue.

  • Hydrolysis of Isobutyramide: The isobutyramide protecting group on the substrate is generally stable under these coupling conditions. However, prolonged exposure to strong acidic or basic conditions during workup should be avoided. A standard aqueous workup as described is typically safe.

Conclusion

The successful synthesis of amides using 2-Chloro-5-(isobutyramidomethyl)benzoic acid is readily achievable with standard modern coupling reagents. By understanding the underlying mechanisms of carboxylic acid activation and carefully selecting the appropriate reagents and conditions, researchers can efficiently incorporate this valuable building block into their synthetic targets. The HATU and EDC/HOBt protocols provided herein offer reliable and adaptable methods for a wide range of applications in drug discovery and development.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amide. Wikipedia. [Link]

  • HATU. Wikipedia. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Bentham Science. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • 2-Chloro-5-(isobutyramidomethyl)benzoic acid. PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • [Synthesis of 2-hydroxyl-5-butyramidobenzoic acid and its effect on acetic acid-induced colitis in rats]. PubMed. [Link]

  • The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

Sources

Application Notes and Protocols: 2-Chloro-5-(isobutyramidomethyl)benzoic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,5-Substituted Benzoic Acid Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient medicinal chemistry campaigns. The 2,5-substituted benzoic acid motif represents one such versatile scaffold. Its inherent chemical features, including a carboxylic acid for hydrogen bonding and salt formation, a variously substituted aromatic ring for hydrophobic and electronic interactions, and multiple points for synthetic diversification, make it an attractive starting point for the development of novel therapeutics.

This guide focuses on a specific exemplar of this class: 2-Chloro-5-(isobutyramidomethyl)benzoic acid . We will delve into its synthetic rationale, potential therapeutic applications inferred from structurally related molecules, and detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Chemical and Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is crucial for its application in medicinal chemistry. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C12H14ClNO3PubChem CID: 71515745
Molecular Weight 255.70 g/mol PubChem CID: 71515745
XLogP3 2.2PubChem CID: 71515745
Hydrogen Bond Donors 2PubChem CID: 71515745
Hydrogen Bond Acceptors 3PubChem CID: 71515745

Synthetic Pathways and Methodologies

The synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid can be approached through a logical sequence of reactions, starting from commercially available precursors. The following protocols are based on established chemical transformations for analogous structures.[1][2][3][4][5]

Overall Synthetic Workflow

The proposed synthetic route commences with the chlorination of a suitable benzoic acid derivative, followed by functional group manipulations to introduce the isobutyramidomethyl side chain.

Synthetic Workflow A 2-Amino-5-chlorobenzoic acid B 2-Chloro-5-(aminomethyl)benzoic acid A->B Reduction C 2-Chloro-5-(isobutyramidomethyl)benzoic acid B->C N-Acylation

Caption: Proposed synthetic workflow for 2-Chloro-5-(isobutyramidomethyl)benzoic acid.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic acid

This initial step involves the selective chlorination of 2-aminobenzoic acid (anthranilic acid).

Materials:

  • 2-Aminobenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottomed flask, dissolve 2-aminobenzoic acid in DMF.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to approximately 6 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-chlorobenzoic acid.

Causality: The use of NCS in DMF is a common and effective method for the regioselective chlorination of activated aromatic rings like anthranilic acid. The electron-donating amino group directs the chlorination primarily to the para position.

Protocol 2: Synthesis of 2-Chloro-5-(aminomethyl)benzoic acid (Hypothetical Intermediate)

This step involves the reduction of a nitrile or amide precursor, which would be synthesized from 2-amino-5-chlorobenzoic acid. A more direct, albeit challenging, approach would be the reduction of a corresponding nitro compound. A plausible route involves the conversion of the carboxylic acid to an amide, followed by reduction.

Protocol 3: N-Acylation to Yield 2-Chloro-5-(isobutyramidomethyl)benzoic acid

This final step involves the acylation of the amino group of the intermediate from Protocol 2. This is a standard amide bond formation reaction.

Materials:

  • 2-Chloro-5-(aminomethyl)benzoic acid hydrochloride

  • Isobutyryl chloride or isobutyric anhydride

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-Chloro-5-(aminomethyl)benzoic acid hydrochloride in anhydrous DCM.

  • Add the base (2.2 equivalents) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-5-(isobutyramidomethyl)benzoic acid.

Causality: The use of a non-nucleophilic base is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction. The reaction is typically performed at a low temperature to control the reactivity of the acyl chloride.

Potential Applications in Medicinal Chemistry

While specific biological data for 2-Chloro-5-(isobutyramidomethyl)benzoic acid is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several potential therapeutic applications based on the activities of analogous compounds.

Anticancer Activity: Targeting Protein-Protein Interactions

The 2,5-substituted benzoic acid scaffold has been identified as a promising framework for the development of inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.[6] The isobutyramidomethyl side chain can be envisioned to occupy a hydrophobic pocket in the target protein, while the carboxylic acid and the chloro-substituted phenyl ring make key hydrogen bonding and electrostatic interactions.

Potential Mechanism of Action: Derivatives of this scaffold could potentially disrupt the interaction between pro-apoptotic proteins (e.g., Bak, Bax) and anti-apoptotic proteins (e.g., Mcl-1, Bfl-1), thereby restoring the natural process of apoptosis in cancer cells.

Apoptosis Pathway cluster_0 Pro-Apoptotic cluster_1 Anti-Apoptotic Bak Bak Apoptosis Apoptosis Bak->Apoptosis Bax Bax Bax->Apoptosis Mcl1 Mcl-1 Mcl1->Bak Inhibition Bfl1 Bfl-1 Bfl1->Bax Inhibition Scaffold 2-Chloro-5-(isobutyramidomethyl) benzoic acid derivative Scaffold->Mcl1 Inhibition Scaffold->Bfl1 Inhibition

Caption: Potential mechanism of action for anticancer activity.

Antimicrobial Agents

N-aryl amides and benzoic acid derivatives have been explored for their antimicrobial properties.[7][8][9] The lipophilic isobutyryl group in conjunction with the acidic benzoic acid moiety could facilitate membrane disruption or inhibition of key bacterial enzymes. The chloro substituent can enhance the lipophilicity and electronic properties of the molecule, potentially improving its antibacterial efficacy.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., a lymphoma cell line for Mcl-1/Bfl-1 inhibition)

  • Complete cell culture medium

  • 2-Chloro-5-(isobutyramidomethyl)benzoic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this specific scaffold is not available, general principles can be inferred from related compound classes.[10][11][12]

R-Group PositionModificationPotential Impact on Activity
Isobutyryl Group Varying alkyl chain length and branchingModulates lipophilicity and steric interactions within the binding pocket.
Chloro Group Substitution with other halogens (F, Br) or electron-withdrawing/donating groupsAlters the electronic properties of the aromatic ring, influencing binding affinity.
Carboxylic Acid Conversion to esters or amidesCan act as a prodrug strategy to improve cell permeability.

Conclusion and Future Directions

2-Chloro-5-(isobutyramidomethyl)benzoic acid represents a synthetically accessible scaffold with significant potential in medicinal chemistry. Based on the biological activities of structurally related molecules, derivatives of this scaffold are promising candidates for the development of novel anticancer and antimicrobial agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis of a library of analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

  • PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. (URL: [Link])

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (URL: [Link])

  • PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. (URL: [Link])

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

  • Google Patents.
  • PubMed. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (URL: [Link])

  • Google Patents. Preparation of 2-chloro-5-amino-benzoic acid. (URL: )
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (URL: [Link])

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. (URL: [Link])

  • Molecules. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (URL: [Link])

  • Molecules. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (URL: [Link])

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented here is a synthesis of established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to provide direct and actionable advice.

Question 1: My amidation reaction to form the final product is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the amidation step, which typically involves the coupling of 2-chloro-5-(aminomethyl)benzoic acid with isobutyryl chloride or a related acylating agent, are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions, reagent quality, and the presence of side reactions.

Potential Causes & Recommended Solutions:

  • Inadequate Activation of the Carboxylic Acid (if starting from isobutyric acid): Direct amidation between a carboxylic acid and an amine is often inefficient without an activating agent.

    • Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[1] Consider using a phosphonium-based coupling reagent like COMU for challenging amidations.[2]

  • Poor Nucleophilicity of the Amine: The primary amine on the benzylamine derivative is a good nucleophile, but its reactivity can be influenced by the solvent and pH.

    • Solution: Ensure the reaction medium is non-protic and anhydrous if using acyl chlorides to prevent hydrolysis. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated when using an acyl chloride, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Side Reactions:

    • Over-acylation: While less common with primary amines, it's a possibility under harsh conditions.

    • Reaction with the Benzoic Acid Moiety: The carboxylic acid group on the other end of the molecule can interfere with the reaction.

    • Solution: Protect the benzoic acid group as an ester (e.g., methyl or ethyl ester) prior to the amidation step. This protecting group can then be removed by hydrolysis in a subsequent step. This strategy isolates the desired amidation reaction.

  • Suboptimal Temperature:

    • Solution: Many amidation reactions proceed well at room temperature.[3] However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be beneficial. Conversely, for highly reactive acylating agents, cooling the reaction mixture (e.g., 0 °C) during the addition of the acyl chloride can minimize side reactions.

Experimental Protocol for Optimized Amidation:

  • Dissolve the 2-chloro-5-(aminomethyl)benzoic acid analog in anhydrous DCM or DMF.

  • Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of isobutyryl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous workup to remove excess reagents and byproducts.

Question 2: I am observing significant impurity formation during the synthesis of the 2-chloro-5-(aminomethyl)benzoic acid intermediate. How can I minimize these impurities?

Answer:

The synthesis of the key intermediate, 2-chloro-5-(aminomethyl)benzoic acid, often proceeds through a multi-step pathway, commonly starting from 2-chloro-5-nitrobenzoic acid or a related precursor. Each step presents opportunities for impurity generation.

Common Synthetic Pathway and Potential Impurities:

Synthesis_Pathway A 2-chloro-5-nitrobenzoic acid B Reduction A->B e.g., Fe/HCl, H2/Pd-C C 2-chloro-5-aminobenzoic acid B->C D Amidation Precursor C->D Further Functionalization

Caption: A common synthetic route to the aminomethyl intermediate.

Troubleshooting Impurity Formation:

  • Incomplete Reduction of the Nitro Group:

    • Problem: The presence of unreacted 2-chloro-5-nitrobenzoic acid or partially reduced intermediates (e.g., nitroso or hydroxylamine species).

    • Solution: Ensure the reducing agent is fresh and used in sufficient excess. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is not poisoned and that the reaction is run under adequate hydrogen pressure for a sufficient duration. For metal-based reductions like iron in acidic media, ensure vigorous stirring to maintain a good surface area of the metal.[4]

  • Formation of Isomers during Nitration:

    • Problem: If starting from o-chlorobenzoic acid, the nitration step can produce the undesired 2-chloro-3-nitrobenzoic acid isomer, which can be difficult to separate.[5]

    • Solution: Carefully control the nitration temperature, keeping it low (e.g., 0-5 °C) to favor the formation of the desired 5-nitro isomer.[4] Purification at this stage by recrystallization is critical.

  • Side Reactions during Chlorination:

    • Problem: If the synthetic route involves a chlorination step, over-chlorination or chlorination at undesired positions can occur.

    • Solution: Use a mild and selective chlorinating agent like N-chlorosuccinimide (NCS).[6] Control the stoichiometry of the chlorinating agent and the reaction temperature carefully.

Question 3: My final product is difficult to purify. What purification strategies are most effective?

Answer:

The amphoteric nature of 2-Chloro-5-(isobutyramidomethyl)benzoic acid (containing both a carboxylic acid and an amide) can complicate purification.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes.[7] Experiment with different solvent systems to find the optimal one for your specific analog.

  • Acid-Base Extraction:

    • Principle: Exploit the acidic nature of the carboxylic acid group.

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Acidify the aqueous layer with an acid like HCl to a pH of around 2-3, causing the pure product to precipitate.[4]

      • Filter, wash the solid with cold water, and dry.

  • Column Chromatography: While possible, it can be challenging due to the polarity of the molecule.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A polar eluent system is required. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve peak shape and reduce tailing by keeping the carboxylic acid protonated.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the final precipitation/crystallization of the product?

  • A1: The optimal pH for precipitating the final product from an aqueous solution is typically near its isoelectric point. For a molecule with a carboxylic acid, this will be in the acidic range, generally between pH 2 and 4.[4] This ensures the carboxylic acid is fully protonated and minimally soluble in water.

Q2: Can I use a different acylating agent instead of isobutyryl chloride?

  • A2: Yes, this synthetic route is amenable to creating a variety of analogs. You can use other acyl chlorides or acid anhydrides to introduce different N-acyl groups. The general principles of the amidation reaction remain the same.

Q3: Are there any safety precautions I should be aware of?

  • A3: Standard laboratory safety precautions should always be followed. Acyl chlorides are corrosive and react with moisture, so they should be handled in a fume hood. When working with flammable organic solvents, ensure there are no nearby ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I monitor the progress of my reaction?

  • A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress. Use a suitable mobile phase that provides good separation between your starting material and product. Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

III. Data and Protocols

Table 1: Comparison of Amidation Conditions
Carboxylic AcidAmineCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidBenzylamineT3PDichloromethane201898
Benzoic AcidBenzylamineT3PEthyl Acetate201898
Phenylacetic AcidBenzylamineCOMUDichloromethane201898
(Data adapted from studies on alternative solvents and coupling reagents for amidation reactions)[2]
Experimental Workflow: Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-chloro-5-(aminomethyl)benzoic acid Amidation Amidation with Isobutyryl Chloride (Base, Anhydrous Solvent) Start->Amidation Workup Aqueous Workup Amidation->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Acid-Base Extraction Crude->Purify Dry Drying under Vacuum Purify->Dry End End Dry->End Pure Product

Caption: General workflow for the synthesis and purification of the target compound.

IV. References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from

  • Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2014). REGIOSELECTIVE N-ACYLATION OF.

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

  • ACS Publications. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Molecules. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Retrieved from

  • Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

  • PubChem. (n.d.). 2-Chloro-5-(isobutyramidomethyl)benzoic acid. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.

  • Google Patents. (n.d.). Preparation of N-benzylamines. Retrieved from

  • Molecules. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances.

  • eScholarship. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • Google Patents. (n.d.). Novel technology for synthesis of aminomethylbenzoic acid. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.

Sources

Technical Support Center: Minimizing Hydrolysis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-(isobutyramidomethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to the hydrolytic stability of its amide bond. Amide hydrolysis is a critical degradation pathway that can impact the purity, potency, and overall viability of a drug candidate. This guide provides in-depth, practical solutions and mechanistic insights to help you mitigate these challenges effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is amide hydrolysis and why is it a concern for 2-Chloro-5-(isobutyramidomethyl)benzoic acid?

Amide hydrolysis is a chemical reaction in which an amide functional group is cleaved by reacting with water. For 2-Chloro-5-(isobutyramidomethyl)benzoic acid, this reaction breaks the bond between the carbonyl group and the nitrogen atom of the isobutyramide side chain. This degradation is a significant concern because it leads to the formation of two impurities: 2-chloro-5-(aminomethyl)benzoic acid and isobutyric acid, thereby reducing the concentration of the active compound and potentially introducing substances with different biological or toxicological profiles. The stability of this amide bond is crucial for ensuring the compound's integrity during synthesis, purification, formulation, and storage.[1][2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound's amide bond?

The rate of amide hydrolysis is significantly influenced by several factors:

  • pH: The reaction is catalyzed by both strong acids and strong bases.[3][4][5] The rate of hydrolysis is typically lowest in the neutral pH range and increases exponentially at pH values below 4 and above 8.[6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9] Elevated temperatures provide the necessary activation energy to overcome the stability of the amide bond.

  • Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can catalyze the reaction. Certain metal ions or enzymes (proteases, amidases) can significantly accelerate amide bond cleavage.[10][11]

  • Solvent Composition: The nature of the solvent can play a role. While water is the reactant, the presence of co-solvents can influence the reaction rate.

Q3: What makes the amide bond in this specific molecule susceptible to hydrolysis?

Amide bonds are generally the most stable of the carboxylic acid derivatives due to resonance stabilization.[8][12] However, the structure of 2-Chloro-5-(isobutyramidomethyl)benzoic acid presents a unique challenge. The presence of a carboxylic acid group ortho to the chloro substituent and meta to the amide-containing side chain can potentially lead to intramolecular catalysis, where the neighboring carboxylic acid group itself participates in and accelerates the hydrolysis of the amide bond, especially under certain pH conditions.[13][14]

In-Depth Troubleshooting Guide

Issue 1: I'm observing significant degradation of my compound in aqueous solution, even at neutral pH.

Q: What could be the cause, and how can I improve stability?

A: While amide hydrolysis is slowest at neutral pH, it is not completely arrested. Several factors could be at play:

  • Underlying Cause 1: Temperature. Storing solutions at room temperature or higher will accelerate degradation over time. Amide hydrolysis, although slow, has a significant activation energy, making it sensitive to thermal stress.[8][9]

  • Solution 1: Temperature Control.

    • Storage: Always store aqueous solutions of the compound at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. For long-term storage, freezing is highly recommended.

    • Experimentation: During experiments, minimize the time the solution spends at elevated temperatures. Use ice baths for sample preparation whenever possible.

  • Underlying Cause 2: Buffer Species. The type of buffer used, not just the pH, can matter. Some buffer components, like phosphate or citrate, can act as general acid or base catalysts, potentially increasing the hydrolysis rate.

  • Solution 2: Buffer Optimization.

    • Screen different buffer systems at your target pH. Consider non-nucleophilic buffers like HEPES or MOPS.

    • Use the lowest buffer concentration that effectively maintains the desired pH.

  • Underlying Cause 3: Intramolecular Catalysis. As mentioned, the molecule's own carboxylic acid group can catalyze the hydrolysis of the amide bond. This is a concentration-independent, first-order process that is difficult to stop completely in aqueous media.

  • Solution 3: Formulation Strategy.

    • If permissible for your application, consider using a co-solvent system (e.g., with ethanol, DMSO, or PEG 400) to reduce the water activity, which can slow down the hydrolysis rate.

    • For preclinical formulations, lyophilization (freeze-drying) to create a solid powder for reconstitution immediately before use is the most effective strategy to prevent hydrolysis during storage.[1]

Issue 2: My HPLC analysis shows a new, growing peak over time. How can I confirm it's a hydrolysis product?

Q: What analytical steps should I take to identify the degradant?

A: A systematic approach is required to confidently identify the new peak as a hydrolysis product.

  • Step 1: Forced Degradation Study. Intentionally degrade a sample of your compound to generate the suspected impurities.

    • Acidic Stress: Treat a solution with 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.

    • Basic Stress: Treat a separate solution with 0.1 M NaOH at room temperature.

    • Analyze these stressed samples by HPLC. If the peak of interest increases significantly under these conditions, it is very likely a hydrolysis product.

  • Step 2: Mass Spectrometry (LC-MS) Analysis. This is the most definitive method.

    • Determine the mass-to-charge ratio (m/z) of the new peak.

    • The expected hydrolysis products are:

      • 2-chloro-5-(aminomethyl)benzoic acid: C8H8ClNO2, Calculated Molecular Weight ≈ 185.61 g/mol .

      • Isobutyric acid: C4H8O2, Calculated Molecular Weight ≈ 88.11 g/mol (may not be retained well on standard reverse-phase columns).

    • Confirm if the observed m/z matches the expected mass of the primary amine product.

  • Step 3: Co-injection (if standards are available). If you have synthesized or can purchase a standard of 2-chloro-5-(aminomethyl)benzoic acid, inject a mixture of your degraded sample and the standard. If they are the same compound, the peak will merge into a single, sharp peak.

Issue 3: I am performing a reaction in a basic solution and my starting material is rapidly disappearing.

Q: How can I protect the amide bond under basic conditions?

A: Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed hydrolysis because the hydroxide ion (OH-) is a strong nucleophile.[4][7] Protecting the amide under these conditions is challenging but can be addressed.

  • Solution 1: Lower the Temperature. Perform your reaction at the lowest possible temperature that still allows the desired transformation to occur. Reducing the temperature from room temperature to 0 °C can dramatically decrease the rate of hydrolysis.

  • Solution 2: Use a Non-Aqueous Base/Solvent System. If your reaction chemistry allows, switch to a non-aqueous system.

    • Use organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or DBU in an aprotic solvent like THF, acetonitrile, or dichloromethane. This eliminates water, the key reactant for hydrolysis.

  • Solution 3: Limit Exposure Time. If aqueous basic conditions are unavoidable, design your experiment to minimize the time the compound is exposed to the high pH. Quench the reaction as soon as it is complete by neutralizing the solution with a suitable acid.

  • Solution 4: Structural Modification (Drug Design Context). In a drug design setting where hydrolysis is a known metabolic liability, medicinal chemists might explore replacing the amide with a more stable isostere, such as a carbamate or an N-pyrimidine, if such a modification retains the desired biological activity.[15]

Mechanistic Insights & Visualizations

Understanding the degradation pathways is key to preventing them. Amide hydrolysis can proceed through two primary mechanisms depending on the pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination A Amide (R-CO-NHR') A_prot Protonated Amide (Activated Carbonyl) A->A_prot H⁺ H3O H₃O⁺ Tetra_Int Tetrahedral Intermediate A_prot->Tetra_Int H₂O H2O H₂O Products Carboxylic Acid (R-COOH) + Protonated Amine (R'-NH₃⁺) Tetra_Int->Products Rearrangement

Caption: Acid-Catalyzed Amide Hydrolysis Workflow.

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This is generally a more aggressive pathway, though it is hampered by the fact that the resulting amine anion is a poor leaving group.[16]

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Amine cluster_2 Step 3: Acid-Base Reaction A Amide (R-CO-NHR') Tetra_Int Tetrahedral Intermediate (Alkoxide) A->Tetra_Int OH⁻ OH OH⁻ Carboxylic_Acid Carboxylic Acid (R-COOH) Tetra_Int->Carboxylic_Acid -⁻NHR' (Poor Leaving Group) Products Carboxylate (R-COO⁻) + Amine (R'-NH₂) Carboxylic_Acid->Products Deprotonation by Amine Anion Amine_Anion Amine Anion (⁻NHR')

Caption: Base-Catalyzed Amide Hydrolysis Workflow.

Recommended Protocols & Data Summary

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to create a 10 mM stock solution with enhanced stability for short-term experimental use.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution. Adjust the pH to 7.0 using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of 2-Chloro-5-(isobutyramidomethyl)benzoic acid (MW: 255.70 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add a small volume of a suitable organic co-solvent (e.g., DMSO or ethanol) to first dissolve the compound completely. Ensure the final concentration of the organic solvent does not exceed 1-5% of the total volume, depending on your experimental tolerance.

  • Dilution: Add the pH 7.0 phosphate buffer to reach the final desired concentration of 10 mM. Vortex gently until the solution is clear and homogenous.

  • Storage: Aliquot the stock solution into single-use volumes in cryovials and immediately store at ≤ -20 °C. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Stability Monitoring

This method can be used to separate the parent compound from its primary hydrolysis product.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: The more polar hydrolysis product (2-chloro-5-(aminomethyl)benzoic acid) will elute earlier than the parent compound.

Data Summary Table: Factors Influencing Hydrolysis
FactorCondition Promoting HydrolysisRecommended Condition for StabilityRationale
pH pH < 4 and pH > 8pH 6.0 - 7.5 Minimizes both acid and base catalysis. The rate is typically at a minimum in the near-neutral range.[6][7]
Temperature Elevated Temperature (>25 °C)Refrigerated (2-8 °C) or Frozen (≤ -20 °C) Reduces the kinetic energy of molecules, significantly slowing the reaction rate.[8][9]
Solvent High concentration of waterUse of co-solvents (DMSO, Ethanol) or Lyophilization Reduces water activity or removes water entirely, preventing the hydrolysis reaction.[1]
Buffer Catalytic species (e.g., citrate, phosphate)Non-nucleophilic buffers (HEPES, MOPS) at low concentration Avoids general acid/base catalysis by buffer components.

References

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link][3]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][4]

  • Mokrushin, V. S., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link][6]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. [Link][5]

  • Gorb, L., et al. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link][7]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link][12]

  • Yin, J., et al. (2020). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. [Link][15]

  • Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides?[Link][8]

  • ResearchGate. (n.d.). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. [Link][9]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?[Link][10]

  • Yuen, A. K. L., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][1]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. [Link][17]

  • EBSCO. (n.d.). Amides | Chemistry | Research Starters. [Link][2]

  • ACS Publications. (2020, October 1). Intramolecular Bifunctional Catalysis of Amide Hydrolysis. [Link][13]

  • ACS Publications. (2020, December 25). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link][11]

  • Chemistry LibreTexts. (2024, October 16). 21.7: Chemistry of Amides. [Link][16]

  • ACS Publications. (1976). Intramolecular bifunctional catalysis of amide hydrolysis. [Link][14]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Chloro-5-(isobutyramidomethyl)benzoic acid: Methodologies and Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 2-Chloro-5-(isobutyramidomethyl)benzoic acid (C₁₂H₁₄ClNO₃), a key organic building block.[1][2] We will explore the mechanistic principles, practical applications, and inherent limitations of various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical titration. Furthermore, this guide will delineate the critical role and proper selection of reference standards, offering a decision-making framework for researchers, quality control analysts, and drug development professionals to ensure the integrity of their analytical results.

Introduction: The Imperative for Purity

2-Chloro-5-(isobutyramidomethyl)benzoic acid, with the IUPAC name 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid, is a substituted aromatic carboxylic acid and amide.[1] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final API's safety profile, therapeutic efficacy, and stability. Even trace-level impurities can alter pharmacological activity, introduce toxicity, or compromise the manufacturability of the final drug product.

Therefore, a robust analytical strategy, employing orthogonal methods, is essential for a comprehensive purity assessment. This guide will dissect the most relevant techniques, moving beyond procedural steps to explain the scientific rationale behind methodological choices.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for any purity analysis is to anticipate the potential impurities. These often arise from the synthetic route, degradation, or storage. While specific synthesis pathways for this exact molecule are proprietary, we can infer likely impurities from common synthetic strategies for related chloro-substituted benzoic acids.[3]

Potential Synthetic Precursors and Resulting Impurities:

Impurity ClassPotential Specific ImpuritiesLikely Origin
Starting Materials 2-Chlorobenzoic acid, 5-amino-2-chlorobenzoic acid, Methyl anthranilateIncomplete reaction of starting materials.[3][4][5]
Reagents Isobutyryl chloride, Isobutyric anhydrideExcess or unreacted acylating agents.
Side-Reaction Products Isomeric forms (e.g., 3-Chloro or 4-Chloro isomers)Lack of regioselectivity during chlorination or other substitution steps.[3]
Intermediates 2-Chloro-5-(aminomethyl)benzoic acidIncomplete amidation reaction.
Degradation Products Hydrolysis products (e.g., 2-Chloro-5-(aminomethyl)benzoic acid)Instability under certain pH or temperature conditions.
Residual Solvents Dichloromethane, Toluene, Ethanol, etc.Solvents used during synthesis and purification steps.

Comparative Analysis of Purity Determination Methods

No single analytical method can provide a complete picture of a compound's purity. A multi-pronged approach is necessary for robust characterization. The following sections compare the most effective techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile and thermally labile compounds like our target molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for purity and impurity profiling.[6][7]

Principle of the Matter: RP-HPLC separates molecules based on their hydrophobicity. A sample is passed through a column packed with a nonpolar stationary phase (typically C18-bonded silica). A polar mobile phase is then pumped through the column. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample (Dissolve in Mobile Phase) Injector Autosampler/Injector Sample->Injector Inject MobilePhase Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: Acetonitrile) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Column C18 Column (Stationary Phase) Injector->Column Flow Pump->Injector Flow Detector UV/PDA Detector (e.g., 220 nm) Column->Detector Elution CDS Chromatography Data System (CDS) Detector->CDS Signal Report Generate Report (Purity %, Impurity Profile) CDS->Report Process & Quantify

Authoritative Grounding & Experimental Protocol: The key to a successful RP-HPLC method for an aromatic carboxylic acid is controlling the ionization of the carboxyl group. An acidic mobile phase (pH 2-3) is required to suppress its dissociation (-COOH), ensuring the molecule is in a neutral, more retained form, which results in sharp, symmetrical peaks.[6]

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting from a high aqueous composition (e.g., 90% A) to a high organic composition (e.g., 90% B) over 30-40 minutes is a good starting point to separate compounds with a wide range of polarities.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Photodiode Array (PDA) or UV detector set at 220 nm for the amide bond and 254 nm for the aromatic ring to capture a broad range of potential impurities.[8][10]

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Trustworthiness through Self-Validation: A well-developed HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. This ensures the results are reliable and reproducible.

Gas Chromatography (GC): A Tool for Volatile Impurities

Principle of the Matter: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. It is the gold standard for analyzing volatile impurities, such as residual solvents.[11]

Causality Behind Experimental Choices: Direct analysis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid by GC is challenging due to its low volatility and potential for thermal degradation of the carboxylic acid and amide groups. However, it is invaluable for quantifying residual solvents from the synthesis. For analysis of the main compound or non-volatile impurities, derivatization (e.g., conversion to a more volatile methyl ester) would be required.[12]

Application: Primarily used for residual solvent analysis via headspace GC-FID. It can also identify volatile synthetic impurities.[6]

Spectroscopic Methods: Structure and Quantification

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Principle: ¹H NMR provides detailed information about the chemical structure of a molecule by probing the magnetic properties of hydrogen nuclei. It is a primary ratio method and can be used for absolute quantification (qNMR) when an internal standard of known purity is used.[13]

  • Expertise & Experience: Unlike chromatographic techniques that rely on separation, ¹H NMR can analyze the entire sample at once. The acidic proton of the carboxylic acid gives a characteristic broad singlet far downfield (δ ~11-12 ppm), while the aromatic and aliphatic protons provide a unique fingerprint for the molecule.[6] Impurities can be identified and quantified by comparing the integration of their unique signals to the integration of a signal from the main compound or a certified internal standard.

  • Trustworthiness: qNMR is highly authoritative as it does not require a reference standard for every impurity. Its accuracy is directly traceable to the purity of the internal standard.

Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ionized molecules. It is an exceptionally powerful tool for impurity identification.

  • Expertise & Experience: When coupled with a separation technique (LC-MS or GC-MS), it provides the definitive identity of unknown peaks observed in a chromatogram.[13] This is crucial for distinguishing between isomers and other structurally related impurities that may have similar retention times or UV spectra.

Titration: A Classic Assay Method
  • Principle: Acid-base titration is a classic chemical method that quantifies the total acidic content of a sample by neutralizing it with a standardized basic titrant.[6]

  • Application: It is a simple, inexpensive, and accurate method for determining the overall assay of the bulk substance.

  • Limitation: The primary drawback of titration is its lack of specificity. Any acidic impurity, such as unreacted 2-chlorobenzoic acid, will be titrated along with the target compound, leading to an artificially high purity value.[6] Therefore, it should not be used as a standalone method for impurity testing but can be a useful component of an overall characterization package.

Method Selection and Data Comparison

Choosing the right analytical technique requires a clear understanding of the question being asked.

Method_Selection Start What is the Analytical Goal? Goal1 Overall Purity & Impurity Profile? Start->Goal1 Goal2 Identify Unknown Impurity? Start->Goal2 Goal3 Quantify Residual Solvents? Start->Goal3 Goal4 Confirm Structure & Absolute Purity? Start->Goal4 Method1 RP-HPLC with UV/PDA Detector Goal1->Method1 Method2 LC-MS Goal2->Method2 Method3 Headspace GC-FID Goal3->Method3 Method4 Quantitative ¹H NMR (qNMR) Goal4->Method4

Comparative Summary of Analytical Techniques:

TechniqueSpecificitySensitivityPrimary ApplicationKey Limitation
RP-HPLC HighHigh (ng-pg)Routine purity testing, impurity profiling.[7][13]Requires reference standards for definitive impurity identification.
GC-FID HighHigh (pg)Analysis of volatile impurities (e.g., residual solvents).[11]Not suitable for non-volatile compounds without derivatization.[12]
¹H NMR HighLow (µg-mg)Structural confirmation, absolute quantification (qNMR).[6][13]Lower sensitivity compared to chromatographic methods.
LC-MS Very HighVery High (fg-pg)Definitive identification of unknown impurities.[13]More complex instrumentation and data analysis.
Titration LowLow (mg)Bulk assay of the acidic compound.Non-specific; titrates all acidic components.[6]

The Role of Reference Standards

The accuracy of most purity assessments is contingent upon the quality of the reference standards used.

Comparison of Reference Standard Grades:

Standard TypeDefinitionTraceabilityTypical Use Case
Primary Standard A substance of the highest possible purity, accepted without reference to other standards.Direct traceability to SI units.Calibration of secondary standards; high-accuracy titrimetry.
Certified Reference Material (CRM) A standard with one or more property values certified by a metrologically valid procedure, accompanied by a certificate.[14]Metrologically traceable with stated uncertainty.Method validation, instrument calibration, quality control.
Secondary (Working) Standard A substance whose value is established by comparison with a primary standard.Traceable to a primary standard.Routine QC analysis, system suitability tests.

For routine HPLC analysis, a well-characterized secondary standard of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is typically sufficient. For method validation, assay calibration, and regulatory submissions, a Certified Reference Material (CRM) is the authoritative choice.

Conclusion

A comprehensive purity assessment of 2-Chloro-5-(isobutyramidomethyl)benzoic acid demands a multi-faceted analytical strategy. RP-HPLC stands out as the primary tool for separation and quantification of the main component and related non-volatile impurities. This should be complemented by GC for the control of residual solvents and LC-MS for the definitive identification of any unknown peaks discovered during chromatographic analysis. Furthermore, ¹H NMR serves as an indispensable technique for structural confirmation and can provide an orthogonal, absolute measure of purity via qNMR. Finally, the entire analytical framework must be built upon a foundation of well-characterized and appropriate reference standards to ensure the data is accurate, reliable, and defensible. This integrated approach provides the necessary scientific rigor for drug development professionals to confidently advance their programs.

References

  • 2-Chloro-5-(isobutyramidomethyl)benzoic acid | C12H14ClNO3 | CID 71515745. PubChem, National Center for Biotechnology Information. [Link]

  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Prepar
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, via PMC, NIH. [Link]

  • (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Method for analyzing fatty amide compounds on basis of liquid chromatography.
  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. ResearchGate. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, via PMC. [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid.
  • Preparation method of 2-chloro-5-iodobenzoic acid.
  • Benzoic acid - Certified Reference Material for standardization of volumetric solutions. CPAChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.